

T-26c IL-1 β and oncostatin M stimulation method

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Compound Focus: T-26c

CAS No.: 869296-13-9

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Oncostatin M (OSM) Stimulation Protocol

This protocol is synthesized from recent studies investigating OSM's effects on endothelial cells, dorsal root ganglion (DRG) cells, and sensory nerves [1] [2] [3].

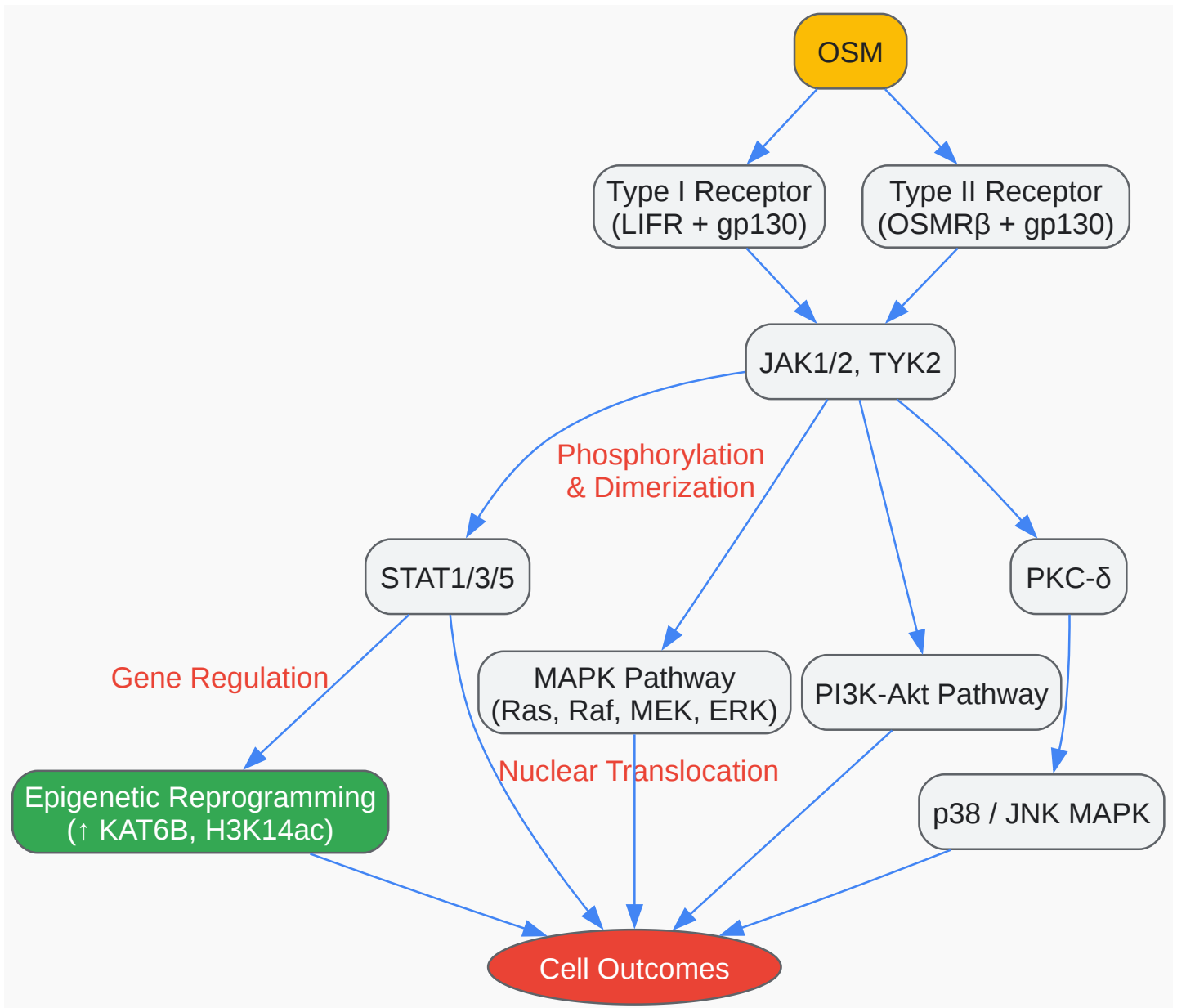
Detailed Workflow:

- **Recombinant OSM Preparation:** Reconstitute recombinant human or mouse OSM protein according to the manufacturer's instructions to create a stock solution. Aliquot and store at recommended temperatures to avoid repeated freeze-thaw cycles.
- **Cell Seeding and Culture:** Plate your cells (e.g., HMEC-1 microvascular endothelial cells or primary DRG neurons) in appropriate culture vessels and growth medium. Allow cells to adhere and reach the desired confluence (e.g., 60-80% for most cell lines).
- **Stimulation:** Replace the culture medium with fresh medium containing the working concentration of OSM. The table below summarizes effective concentrations and durations used in recent studies.
- **Inhibition Studies (Optional):** To investigate specific signaling pathways, pre-treat cells with pathway inhibitors for about one hour before adding OSM. Commonly used inhibitors include [2] [3]:
 - STAT3 inhibitor (e.g., Stattic, 5 μ M)
 - ERK inhibitor (e.g., U0126, 5 μ M)
 - p38 MAPK inhibitor (e.g., SB203580, 5 μ M)
 - JNK inhibitor (e.g., SP600125, 5 μ M)
- **Post-Stimulation Analysis:** After the incubation period, collect cells or supernatant for downstream analysis such as RNA sequencing, Western blotting, or immunofluorescence.

Quantitative Data for OSM Stimulation:

Cell Type / Model	OSM Concentration	Incubation Time	Key Outcomes
Human microvasculature ECs (HMEC-1) [1]	Not Specified	24 hours	Epigenetic reprogramming; ↑ KAT6B, H3K14ac
Primary mouse DRG cells [2] [3]	100 ng/mL	6-8 days	Significant neurite outgrowth
Mouse skin (in vivo) [2] [3]	100 ng (subcutaneous)	Every 3-4 days for 2 months	Increased nerve elongation & skin hypersensitivity

The following diagram illustrates the core OSM signaling pathways that lead to these cellular responses, integrating information from multiple sources [1] [4] [5]:



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IL-1β Stimulation Protocol

While the search results confirm IL-1β's importance in various models [6], the retrieved protocols are embedded in specific disease contexts like preterm prelabor rupture of membranes (pPROM). The parameters below are from a 2025 study using primary human amniotic epithelial cells (hAECs) and tissue explants [6].

Detailed Workflow:

- **Recombinant IL-1 β Preparation:** Reconstitute recombinant human IL-1 β to create a stock solution. Aliquot and store as recommended.
- **Cell Culture and Pre-treatment:** Culture cells or tissue explants in standard conditions. For studies involving gene knockdown, transduce cells with lentiviral vectors (e.g., shRNA against ADAMTS9) 8 hours prior to IL-1 β stimulation [6].
- **Stimulation and Inhibition:** Replace medium with one containing IL-1 β at the working concentration. To probe the role of the NF- κ B pathway, a common downstream pathway, pre-treat cells with an NF- κ B inhibitor (e.g., BAY 11-7082) for one hour before adding IL-1 β [6].
- **Analysis:** After incubation, process samples for analysis (e.g., ELISA, Western blot, ChIP, luciferase assays).

Quantitative Data for IL-1 β Stimulation:

Cell Type / Model	IL-1 β Concentration	Incubation Time	Key Outcomes
Primary human amniotic epithelial cells (hAECs) [6]	10 ng/mL	Not Specified	↑ ADAMTS9 & POFUT2 expression; ECM remodeling
Human fetal membrane-decidual explants [6]	10 ng/mL	Not Specified	Fetal membrane weakening

Critical Considerations for Experimental Design

When adapting these protocols for the **T-26c** cell line, please consider the following:

- **Cell Line Specificity:** The lack of a direct reference for **T-26c** means you will need to optimize conditions. Begin with the concentrations listed and perform a dose-response (e.g., 1-100 ng/mL) and time-course experiment to determine the optimal parameters for your specific research questions.
- **Receptor Expression:** Ensure the **T-26c** cell line expresses the relevant receptors. For OSM, this includes the type II receptor (OSMR β /gp130) for most documented effects, or the type I receptor (LIFR/gp130) [4] [5] [7]. For IL-1 β , confirm expression of the IL-1 receptor (IL-1R1) [6].
- **Downstream Validation:** Whatever your readout, plan to validate that the signaling pathways are activated as expected. This could involve Western blotting to detect phosphorylated STAT3 for OSM or phosphorylated p65/I κ B α for IL-1 β -induced NF- κ B activation.

Conclusion and Adaptation Guide

The provided OSM and IL-1 β stimulation protocols offer a solid, referenced foundation based on current literature. To apply them to the **T-26c** cell line:

- **Confirm Receptor Presence:** Use RT-PCR or flow cytometry to check for OSMR β /gp130 and IL-1R1 expression.
- **Establish Baseline:** Run pilot experiments using the suggested concentrations and times, measuring a key downstream target (e.g., p-STAT3 for OSM) to confirm pathway activation.
- **Optimize Systematically:** Titrate the cytokine concentration and vary the stimulation time to find the ideal window for your specific phenotypic or molecular endpoint.

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To cite this document: Smolecule. [T-26c IL-1 β and oncostatin M stimulation method]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544360#t-26c-il-1-and-oncostatin-m-stimulation-method>]

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